- Preparation of 2-Morpholino-4,6-disubstituted pyrimidine analogues and their application as anticancer agents, World Intellectual Property Organization, , ,

Cas no 947249-01-6 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine)

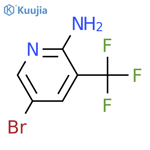

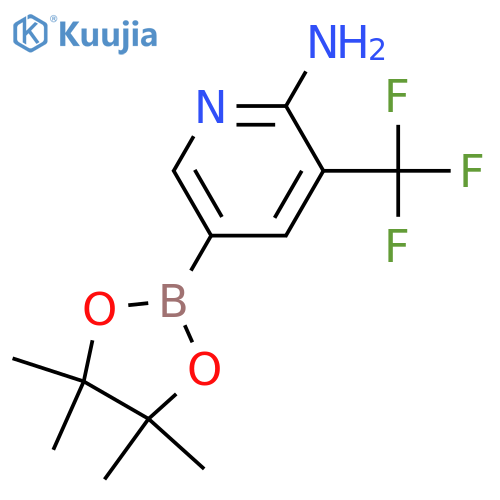

947249-01-6 structure

商品名:5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

CAS番号:947249-01-6

MF:C12H16BF3N2O2

メガワット:288.073853492737

MDL:MFCD12923414

CID:1027137

PubChem ID:46864103

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine 化学的及び物理的性質

名前と識別子

-

- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-2-Pyridinamine

- 2-Amino-3-(trifluoromethyl)pyridine-5-boronic acid pinacol ester

- 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

- 3-(Trifluoromethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-amine

- OQZKROYNCVLJKM-UHFFFAOYSA-N

- BCP07468

- FCH2809227

- PC412228

- BC001088

- AM804592

- AX8208567

- AB0049916

- 4

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-2-pyridinamine (ACI)

- 2-Amino-3-trifluoromethylpyridine-5-boronic acid pinacol ester

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-trifluoromethylpyridin-2-ylamine

- 2-Amino-3-(trifluoromethyl)-pyridine-5-boronic acid pinacol ester

- 5-(4455-Tetramethyl-132-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

- DS-2461

- 5-(TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-3-(TRIFLUOROMETHYL)PYRIDIN-2-AMINE

- 2-Amino-3-(trifluoromethyl) pyridine-5-boronic acid pinacol ester

- SY025030

- J-516205

- 5-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-yl-amine

- DTXSID20676948

- 947249-01-6

- 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethylpyridin-2-ylamine

- 5-(4,4,5,5-tetramethyl[-1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine

- 5-(4,4,5,5-tetra methyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine

- Z1741980786

- J-516207

- DB-080010

- EN300-7368093

- AKOS005259536

- 5-(4,4,5,5-tetramethyl(1,3,2-dioxaborolan-2-yl))-3-(trifluoromethyl)-2-pyridylamine

- 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-pyridin-2-ylamine

- (6-AMINO-5-(TRIFLUOROMETHYL)PYRIDIN-3-YL)BORONIC ACID PINACOL ESTER

- CS-W006075

- SCHEMBL182702

- SB40166

- 5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl) -3-trifluoromethyl-pyridin-2-ylamine

- 6-Amino-5-(trifluoromethyl)pyridine-3-boronic acid pinacol ester

- MFCD12923414

- 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

-

- MDL: MFCD12923414

- インチ: 1S/C12H16BF3N2O2/c1-10(2)11(3,4)20-13(19-10)7-5-8(12(14,15)16)9(17)18-6-7/h5-6H,1-4H3,(H2,17,18)

- InChIKey: OQZKROYNCVLJKM-UHFFFAOYSA-N

- ほほえんだ: FC(C1C(N)=NC=C(B2OC(C)(C)C(C)(C)O2)C=1)(F)F

計算された属性

- せいみつぶんしりょう: 288.12600

- どういたいしつりょう: 288.1256924g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 7

- 重原子数: 20

- 回転可能化学結合数: 1

- 複雑さ: 360

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 57.4

じっけんとくせい

- 密度みつど: 1.23

- ゆうかいてん: 132-134℃

- PSA: 57.37000

- LogP: 2.56300

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine セキュリティ情報

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62300-1g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 95% | 1g |

¥274.0 | 2023-09-06 | |

| abcr | AB311487-250 mg |

2-Amino-3-(trifluoromethyl)pyridine-5-boronic acid pinacol ester, 95%; . |

947249-01-6 | 95% | 250mg |

€111.70 | 2023-04-26 | |

| eNovation Chemicals LLC | Y1290768-25g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 98% | 25g |

$1335 | 2023-05-17 | |

| Enamine | EN300-7368093-5.0g |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 95.0% | 5.0g |

$156.0 | 2025-03-11 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 69R0637P-25g |

2-Amino-3-(trifluoromethyl)-pyridine-5-boronic acid pinacol ester |

947249-01-6 | 98% | 25g |

¥24220.71 | 2025-01-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1063787-5g |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 98% | 5g |

¥1302.00 | 2024-04-24 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62300-100mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 95% | 100mg |

¥39.0 | 2023-09-06 | |

| eNovation Chemicals LLC | Y1299493-1G |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 97% | 1g |

$185 | 2023-09-03 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T62300-250mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 95% | 250mg |

¥83.0 | 2023-09-06 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-SO420-250mg |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine |

947249-01-6 | 95+% | 250mg |

867CNY | 2021-05-08 |

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine 合成方法

合成方法 1

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 115 °C; 115 °C → rt

1.2 Reagents: Water Solvents: Ethyl acetate

1.2 Reagents: Water Solvents: Ethyl acetate

リファレンス

合成方法 2

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C

リファレンス

- Preparation of substituted imidazopyridazines and pyrrolopyrimidines as lipid kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 3

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 10 h, rt → 100 °C

リファレンス

- Preparation of pyridinyltriazoloquinoxaline derivatives and analogs for use as PI3K inhibitors, World Intellectual Property Organization, , ,

合成方法 4

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,2-Dimethoxyethane ; overnight, 80 °C; 80 °C → rt

リファレンス

- Preparation of thiazolopyridinylacetamide derivatives and analogs for use as PI3K and mTOR kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 5

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 25 - 30 °C; 30 °C → 100 °C; 15 - 16 h, 95 - 100 °C

リファレンス

- Process for the preparation of a substituted imidazo[4,5-c]quinoline compound and its use for the treatment of cancer, World Intellectual Property Organization, , ,

合成方法 6

はんのうじょうけん

リファレンス

- Preparation of pyrazine compounds as inhibitors of phosphatidylinositol 3-kinase enzymes in the treatment of inflammatory and allergic conditions, World Intellectual Property Organization, , ,

合成方法 7

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 8 h, 115 °C

リファレンス

- Preparation of 2,4-substituted quinazolines as lipid kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 8

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 30 °C → 80 °C; 2 h, 80 °C

リファレンス

- Preparation of imidazoquinoline derivatives as inhibitors of mTOR and/or PI3K kinase, China, , ,

合成方法 9

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 80 °C

リファレンス

- Fit-for-purpose synthesis of dual leucine zipper kinase (DLK) inhibitor GNE-834, Tetrahedron Letters, 2020, 61(43),

合成方法 10

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 5 h, 100 °C

リファレンス

- Preparation of pyrazolopyridine compounds for the treatment of parasitic diseases, World Intellectual Property Organization, , ,

合成方法 11

はんのうじょうけん

1.1 Reagents: Potassium acetate Solvents: 1,4-Dioxane ; rt

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 8 h, 115 °C

1.2 Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… ; 8 h, 115 °C

リファレンス

- 1H-Imidazo[4,5-c]quinolinone compounds as protein kinase inhibitors and their preparation and use in the treatment of proliferative diseases, World Intellectual Property Organization, , ,

合成方法 12

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2 h, 150 °C; 150 °C → rt

リファレンス

- Preparation of pyrazolo[3,4-d]pyrimidine derivatives for treating respiratory disorders, World Intellectual Property Organization, , ,

合成方法 13

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2 h, 150 °C; 150 °C → rt

リファレンス

- Preparation of imidazo[1,2-a]pyridines and imidazo[1,2-b]pyridazines as PI-3 kinase inhibitors, World Intellectual Property Organization, , ,

合成方法 14

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 100 °C

リファレンス

- Preparation of spiro compounds as Map4K1 inhibitors, World Intellectual Property Organization, , ,

合成方法 15

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,2-Dimethoxyethane ; 2 h, 80 °C

リファレンス

- Preparation of heterocycles as mTOR and/or PI3 kinase inhibitors, China, , ,

合成方法 16

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: Dimethylformamide ; 2 h, 150 °C

リファレンス

- Structure guided optimization of a fragment hit to imidazopyridine inhibitors of PI3K, Bioorganic & Medicinal Chemistry Letters, 2013, 23(16), 4652-4656

合成方法 17

はんのうじょうけん

1.1 Reagents: Potassium acetate Catalysts: Dichloro[1,1′-bis(diphenylphosphino)ferrocene]palladium(II) dichloromethane addu… Solvents: 1,4-Dioxane ; 15 min, rt; 15 min, rt; 8 h, 115 °C

リファレンス

- Preparation of substituted imidazopyridazine derivatives for use as PI3K lipid kinase inhibitors, World Intellectual Property Organization, , ,

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Raw materials

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine Preparation Products

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine 関連文献

-

Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572

-

4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Fuguo Liu,Cuixia Sun,Wei Yang,Fang Yuan,Yanxiang Gao RSC Adv., 2015,5, 15641-15651

947249-01-6 (5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine) 関連製品

- 1892462-89-3(1-(2-chloroquinolin-3-yl)cyclopropylmethanamine)

- 2229343-24-0(3-(4-{(tert-butoxy)carbonylamino}-2-methoxyphenyl)-3-methylbutanoic acid)

- 860784-75-4(N-{3-cyano-4-[(2-methylphenyl)sulfanyl]phenyl}-2-methylbenzenecarboxamide)

- 2138027-48-0(3-(4-amino-2H-1,2,3-triazol-2-yl)-1lambda6-thiolane-1,1-dione)

- 1803777-04-9(Ethyl 2-cyano-3-hydroxy-4-(trifluoromethoxy)benzoate)

- 2097868-81-8(4-(2,5-dioxopyrrolidin-1-yl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzene-1-sulfonamide)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 1227490-53-0(5-Bromo-6-fluoropyridine-2-methanol)

- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)

- 941961-26-8(methyl 2-(2Z)-6-methyl-2-{3-(phenylsulfanyl)propanoylimino}-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:947249-01-6)5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)pyridin-2-amine

清らかである:99%

はかる:5g

価格 ($):175.0